N-Methyl-N-(quinolin-6-ylmethyl)amine
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Overview
Description
Synthesis Analysis
The synthesis of N-Methyl-N-(quinolin-6-ylmethyl)amine derivatives involves multistep chemical reactions, starting from quinoline precursors. For instance, Heiskell et al. (2005) reported the synthesis and characterization of alkyl and aryl‐(4‐methyl‐6‐nitro‐quinolin‐2‐yl)amines, showcasing a high-yield, three-step procedure that provides insights into the synthetic pathway that may be adapted for N-Methyl-N-(quinolin-6-ylmethyl)amine (Heiskell et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography and NMR spectroscopy, offering a detailed view of the molecular geometry and electronic structure. For example, studies on ethyl and cyclohexyl derivatives provide essential structural information that can be related to N-Methyl-N-(quinolin-6-ylmethyl)amine (Heiskell et al., 2005).
Chemical Reactions and Properties
N-Methyl-N-(quinolin-6-ylmethyl)amine participates in various chemical reactions, including coordination with metal ions, which has been explored for developing new ligands and complexes with potential applications in catalysis and material science. For instance, Kharlamova et al. (2019) synthesized N,N-Di(pyridin-2-yl)quinolin-6-amine, a related compound, demonstrating its coordination properties with different metal ions (Kharlamova et al., 2019).
Physical Properties Analysis
The physical properties of N-Methyl-N-(quinolin-6-ylmethyl)amine derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties are often influenced by the compound's molecular structure and substituents. Research in this area focuses on how these properties affect the compound's utility in various chemical processes and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the ability to participate in specific reactions, are fundamental to the utility of N-Methyl-N-(quinolin-6-ylmethyl)amine in synthetic organic chemistry. Studies like those conducted by Nayak et al. (2019) on the synthesis and antimicrobial studies of related compounds provide valuable insights into the chemical behavior and potential applications of N-Methyl-N-(quinolin-6-ylmethyl)amine derivatives (Nayak et al., 2019).
Scientific Research Applications
Synthesis of Imidazoazines and Cyclization Reactions
A study demonstrated the synthesis of imidazoazines through flash vacuum thermolysis of N-(tert-butyl)-N-(quinolin-2-ylmethylidene)amine derivatives, revealing a method for generating imidazoazines with excellent yields. This process shows regioselective cyclizations, offering insights into the synthesis of heterocyclic compounds which are crucial in drug development and material science (Justyna et al., 2017).
Advancements in Histamine Receptor Research
Research on quinazoline-containing H(4)R compounds, derived from a scaffold hopping exercise using quinoxaline fragments, led to the discovery of potent human H(4) receptor inverse agonists. These compounds also exhibited affinity for the human histamine H(1) receptor, presenting a novel class of dual-action ligands which could have therapeutic benefits for treating inflammation and other conditions (Smits et al., 2008).
Green Chemistry in Heterocyclic Synthesis
A green and efficient approach for synthesizing novel pyrimidine-diones and pyrazol-amines via the cleavage of the isatin C–N bond and a ring expansion reaction has been established. This method highlights the significance of sustainable approaches in chemical synthesis, particularly in the construction of complex molecules for potential pharmaceutical applications (Poomathi et al., 2015).
Fluorescence Applications and Complex Formation
Studies on the development of the {M(CO)3}+ core for fluorescence applications showed that tridentate ligands derived from benzimidazole, quinoline, and tryptophan can form complexes with rhenium tricarbonyl. These complexes exhibit luminescence properties, suggesting applications in imaging and sensing technologies (Wei et al., 2006).
Catalysis and Polymerization
Research into the N-methylation of quinolines using CO2 and H2 catalyzed by Ru-triphos complexes represents a groundbreaking method for synthesizing methyl-tetrahydroquinolines. This finding is significant for the chemical industry, offering a novel approach to methylation reactions that could be applied to synthesize a wide range of chemical products (He et al., 2017).
Safety And Hazards
“N-Methyl-N-(quinolin-6-ylmethyl)amine” is considered hazardous. It can cause severe skin burns and eye damage. If swallowed, it can be harmful. It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
properties
IUPAC Name |
N-methyl-1-quinolin-6-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7,12H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNTNDPIZNFRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424358 |
Source
|
Record name | N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(quinolin-6-ylmethyl)amine | |
CAS RN |
179873-36-0 |
Source
|
Record name | N-Methyl-6-quinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179873-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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